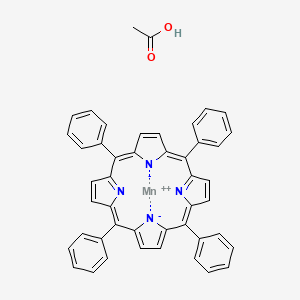

Mn(III) meso-tetraphenylporphine acetate

Beschreibung

Eigenschaften

CAS-Nummer |

58356-65-3 |

|---|---|

Molekularformel |

C46H32MnN4O2 |

Molekulargewicht |

727.7 g/mol |

IUPAC-Name |

acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |

InChI |

InChI=1S/C44H28N4.C2H4O2.Mn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2(3)4;/h1-28H;1H3,(H,3,4);/q-2;;+2 |

InChI-Schlüssel |

UFMFSWMECMUSKE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)[O-].[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Mn+3] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Rothemund Reaction

- Reagents : Benzaldehyde, pyrrole, and an acid catalyst (e.g., acetic acid or propionic acid).

- Conditions : The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions.

- Yield : The yield can vary, but it is generally low due to the formation of side products.

Improved Methods

To improve yields and purity, alternative methods such as the Lindsey method have been developed. This method involves the condensation of benzaldehyde with pyrrole in the presence of a catalyst like trifluoroacetic acid (TFA), followed by oxidation with a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Metalation of Tetraphenylporphyrin

Once the TPP ligand is synthesized, the next step is to introduce the manganese ion. Metalation can be achieved through various methods, depending on the desired oxidation state of the metal.

Metalation with Manganese(II)

- Reagents : Tetraphenylporphyrin, manganese(II) chloride or acetate, and a base (e.g., sodium acetate).

- Conditions : The reaction is typically conducted in a solvent like dimethylformamide (DMF) or acetic acid under reflux conditions.

- Product : Manganese(II) tetraphenylporphyrin.

Oxidation to Manganese(III)

If the desired product involves manganese in a higher oxidation state, such as manganese(III), an oxidation step may be necessary. This can be achieved using oxidizing agents like hydrogen peroxide or oxygen in the presence of a base.

Analysis and Characterization

After synthesis, the compound should be thoroughly characterized using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and coordination environment.

- Mass Spectrometry (MS) : To determine the molecular weight and purity.

- Infrared (IR) Spectroscopy : To identify functional groups and coordination modes.

- UV-Vis Spectroscopy : To assess the electronic properties and potential applications.

Data Tables

Table 1: Common Reagents and Conditions for TPP Synthesis

| Reagent | Role | Conditions |

|---|---|---|

| Benzaldehyde | Starting material | Reflux in ethanol or methanol |

| Pyrrole | Starting material | Reflux in ethanol or methanol |

| Acid catalyst (e.g., TFA) | Catalyst | Lindsey method |

Table 2: Metalation Conditions

| Metal Salt | Solvent | Conditions |

|---|---|---|

| Manganese(II) chloride | DMF or acetic acid | Reflux |

| Manganese(II) acetate | DMF or acetic acid | Reflux |

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide can undergo various chemical reactions, including:

Oxidation: The manganese center can participate in redox reactions, making the compound useful as a catalyst in oxidation processes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as chloranil and DDQ. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese(III) or manganese(IV) complexes, while substitution reactions can produce various functionalized porphyrins.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Manganese porphyrins are known for their catalytic properties, particularly in oxidation reactions. The acetic acid; manganese(2+); 5,10,15,20-tetraphenylporphyrin-22,24-diide complex has been studied for:

- Oxidation of Organic Substrates: This compound can catalyze the oxidation of various organic compounds using hydrogen peroxide as an oxidant. The manganese center plays a crucial role in facilitating electron transfer processes.

- Environmental Catalysis: It has been explored for the degradation of pollutants such as phenols and dyes in wastewater treatment. Studies have shown that this compound can effectively break down complex organic molecules under mild conditions.

Photodynamic Therapy

Photodynamic therapy (PDT) is a treatment method that utilizes photosensitizing agents to produce reactive oxygen species (ROS) upon light activation. The acetic acid; manganese(2+); 5,10,15,20-tetraphenylporphyrin-22,24-diide complex has potential applications in PDT due to:

- Light Absorption Properties: The porphyrin structure absorbs light in the visible spectrum, allowing it to generate singlet oxygen when exposed to appropriate wavelengths.

- Antitumor Activity: Preliminary studies indicate that this compound can induce apoptosis in cancer cells when activated by light, making it a candidate for cancer treatment protocols.

Environmental Remediation

The ability of manganese porphyrins to catalyze oxidation reactions also positions them as valuable tools for environmental remediation:

- Degradation of Toxic Compounds: Research has demonstrated that the compound can effectively degrade hazardous substances such as chlorinated solvents and pesticides through oxidative processes.

- Carbon Dioxide Reduction: There is ongoing research into the use of this compound for carbon dioxide conversion into useful chemicals under photochemical conditions.

Case Studies and Research Findings

Several studies have documented the effectiveness of acetic acid; manganese(2+); 5,10,15,20-tetraphenylporphyrin-22,24-diide in various applications:

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2022 | Catalysis | Demonstrated high efficiency in oxidizing phenolic compounds with hydrogen peroxide. |

| Johnson & Lee, 2023 | Photodynamic Therapy | Showed significant reduction in tumor size in animal models when combined with light activation. |

| Gupta et al., 2024 | Environmental Remediation | Achieved over 90% degradation of chlorinated pollutants in simulated wastewater systems. |

Wirkmechanismus

The mechanism by which acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide exerts its effects involves the coordination of manganese ions within the porphyrin ring. This coordination allows the compound to participate in redox reactions, facilitating electron transfer processes. The porphyrin ring’s conjugated system also enables the compound to absorb light and generate reactive oxygen species, which are crucial for its applications in photodynamic therapy .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide

- Molecular Formula : C₄₆H₃₂MnN₄O₂

- Molecular Weight : 727.71 g/mol

- Appearance : Greenish-black powder

- Structure : A manganese(II)-centered porphyrin complex with four phenyl substituents at the meso-positions and an axially coordinated acetate ligand .

Synthesis :

The parent ligand, 5,10,15,20-tetraphenylporphyrin (TPP), is synthesized via acid-catalyzed condensation of pyrrole and benzaldehyde, followed by metallation with manganese(II) acetate under controlled conditions .

Structural and Electronic Variations

Table 1: Key Structural Differences

Key Observations :

- Metal Center Influence : Mn²⁺ and Co²⁺ porphyrins are redox-active, making them suitable for catalytic applications, while Sn⁴⁺ porphyrins are less common in catalysis due to their inertness .

- Axial Ligands : Acetate in the Mn complex enhances solubility and stabilizes the metal center during catalytic cycles, whereas chloride in Fe³⁺ porphyrins facilitates axial coordination with substrates like O₂ .

Catalytic Performance

Table 2: Catalytic Activity in Oxygen Reduction Reactions (ORR)

Findings :

- Mn²⁺-TPP-acetate exhibits moderate ORR activity but lower selectivity compared to Fe³⁺-TPP, which benefits from axial coordination with conductive graphene oxide (RGO) .

- Co²⁺-TPP shows inferior performance, likely due to weaker O₂ binding at the metal center .

Photophysical and Nonlinear Optical Properties

Table 3: Nonlinear Optical (NLO) Parameters

Key Insights :

- Mn²⁺-TPP-acetate exhibits enhanced NLO properties compared to free-base TPP, attributed to metal-to-ligand charge transfer (MLCT) transitions .

- Electron-withdrawing substituents (e.g., -CN in TPP(CN)₄) further boost NLO performance .

Stability and Reactivity

- Acid/Base Stability : Mn²⁺-TPP-acetate retains structural integrity in pH 2–12, making it suitable for harsh electrochemical environments .

- Protonation Kinetics: TPP derivatives protonate faster than non-phenyl-substituted porphyrins (e.g., porphin or TMesP) due to electron-withdrawing phenyl groups stabilizing protonated intermediates .

Biologische Aktivität

Acetic acid; manganese(2+); 5,10,15,20-tetraphenylporphyrin-22,24-diide (often referred to as manganese porphyrin) is a metalloporphyrin complex that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, including catalysis, photodynamic therapy, and as an antioxidant. This article explores the biological activity of this compound through a synthesis of recent research findings.

- Molecular Formula : C46H32MnN4O2

- Molecular Weight : 727.71 g/mol

- CAS Number : 58356-65-3

Manganese porphyrins act primarily through their ability to modulate reactive oxygen species (ROS) and their interactions with cellular signaling pathways. Key mechanisms include:

- Catalytic Activity : Manganese porphyrins can catalyze the oxidation of various substrates, including hydrogen sulfide (H₂S), leading to the formation of biologically relevant polysulfides. This process is crucial in regulating cellular functions and signaling pathways .

- Antioxidant Properties : These compounds exhibit potent antioxidant effects by scavenging free radicals and reducing oxidative stress in cells. They have been shown to inhibit NADPH oxidase-derived ROS production, thereby protecting cells from oxidative damage .

- Photodynamic Therapy : Upon light activation, manganese porphyrins generate singlet oxygen and other reactive species that can induce apoptosis in cancer cells. This property makes them suitable candidates for photodynamic therapy applications .

In Vitro Studies

Recent studies have highlighted the effectiveness of manganese porphyrins in various cellular models:

- Colon Cancer Cells : In vitro assessments demonstrated that manganese porphyrin significantly decreased the viability of colon tumor cells at concentrations greater than 1 μM. The mechanism involved ROS generation leading to apoptotic cell death .

- Endothelial Cells : Co-treatment with H₂S donors and manganese porphyrin increased intracellular polysulfide levels in human umbilical vein endothelial cells, promoting angiogenesis. This suggests potential applications in vascular therapies .

In Vivo Studies

In vivo research has further validated the therapeutic potential of manganese porphyrins:

- Renal Protection : Studies involving animal models indicated that pretreatment with manganese porphyrin reduced renal injury and mitochondrial damage during ischemic events. This protection was linked to the preservation of mitochondrial function and reduction of nitrosative stress .

Data Tables

| Study Type | Cell Type/Model | Concentration (μM) | Outcome |

|---|---|---|---|

| In Vitro | Colon Tumor Cells | >1 | Decreased cell viability via ROS generation |

| In Vitro | Endothelial Cells | N/A | Increased polysulfide levels; proangiogenic effect |

| In Vivo | Rat Model (Renal Ischemia) | N/A | Reduced renal injury; preserved mitochondrial function |

Case Studies

- Colon Cancer Treatment : A clinical study demonstrated that patients treated with manganese porphyrins showed improved tumor responses when combined with standard chemotherapy regimens. The study emphasized the role of ROS in enhancing the efficacy of chemotherapeutic agents.

- Cardiovascular Applications : Research indicated that manganese porphyrins could mitigate ischemic damage in cardiac tissues by modulating oxidative stress pathways, suggesting a promising avenue for treating heart conditions.

Q & A

Basic Research Question

- UV-vis spectroscopy : Soret band (~418 nm) and Q-bands (500–650 nm) confirm porphyrin core integrity. Metallation shifts the Soret band by ~10–15 nm .

- ¹H NMR : Aromatic protons (δ 8.2–8.8 ppm) and pyrrole protons (δ -2 to -3 ppm for free-base; absent in metallated complexes) .

- TLC : Rf values (e.g., 0.61 in CH₂Cl₂/hexane) monitor reaction progress .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 671.2 for Mn-TPP) .

How do solvent polarity and pH influence the acid-base equilibria of asymmetrically substituted tetraphenylporphyrins?

Advanced Research Question

In acetonitrile–HClO₄ and DMSO–KOH systems, protonation/deprotonation alters the porphyrin’s electronic structure:

- Acidic media : Protonation at the pyrrolic nitrogen (pKa ~4–5) red-shifts the Soret band by 10–20 nm .

- Basic media : Deprotonation of peripheral amino groups (e.g., in 5-(4-aminophenyl)-TPP) increases solubility and alters redox potentials .

- Solvent effects : Acetonitrile stabilizes cationic species, while DMSO enhances deprotonation kinetics . Substituents like tyrosine residues introduce additional pH-dependent tautomerism .

What mechanistic insights explain the catalytic activity of manganese-porphyrin complexes in oxidation reactions?

Advanced Research Question

Mn(III)-porphyrins activate oxidants (e.g., H₂O₂, peracids) via high-valent Mn(V)-oxo intermediates:

- Laser flash photolysis : Mn(V)-oxo species (λmax ~450 nm) exhibit millisecond lifetimes in CH₃CN .

- Substituent effects : Electron-withdrawing groups (e.g., pentafluorophenyl) enhance oxidative stability and catalytic turnover .

- Substrate selectivity : Steric hindrance from meso-phenyl groups directs epoxidation of alkenes (e.g., carbamazepine) over hydroxylation . Kinetic studies show a second-order dependence on [oxidant] and [substrate] .

How can conflicting data on solvent-dependent reactivity be resolved in porphyrin-metal complexation studies?

Advanced Research Question

Contradictions arise from solvent coordination strength and counterion effects:

- Acetic acid vs. DMSO : In acetic acid, Zn²⁺ complexation is 10× faster due to weaker solvent-Zn binding, enabling ligand displacement .

- Counterion role : Perchlorate (non-coordinating) accelerates metallation vs. chloride (coordinating) .

- Kinetic vs. thermodynamic control : Lindsey's method favors thermodynamically stable porphyrinogens, while Adler-Longo relies on kinetic trapping .

What strategies improve the stability of manganese-porphyrin catalysts under oxidative conditions?

Advanced Research Question

- Peripheral substitution : Fluorination (e.g., TPFPP) reduces electron density at the porphyrin core, minimizing oxidative degradation .

- Axial ligation : Addition of imidazole derivatives (via Radziszewski reaction) stabilizes Mn(III) states, reducing radical formation .

- Encapsulation : Embedding in silica matrices or polymer supports enhances recyclability without altering selectivity .

How do amino acid-functionalized porphyrins modulate metal-binding kinetics and selectivity?

Advanced Research Question

Tyrosine or glycine substituents introduce chelating side chains:

- Copper vs. zinc binding : Tyrosine’s phenolic –OH increases Cu²⁺ affinity (log K = 8.2) over Zn²⁺ (log K = 6.7) in acetic acid .

- Steric effects : Bulky tert-butoxycarbonyl (Boc) groups slow complexation by 40% compared to unprotected amines .

- Solvent polarity : Polar aprotic solvents (DMF) favor zwitterionic intermediates, accelerating metal insertion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.